Cas no 2228744-76-9 (5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine)

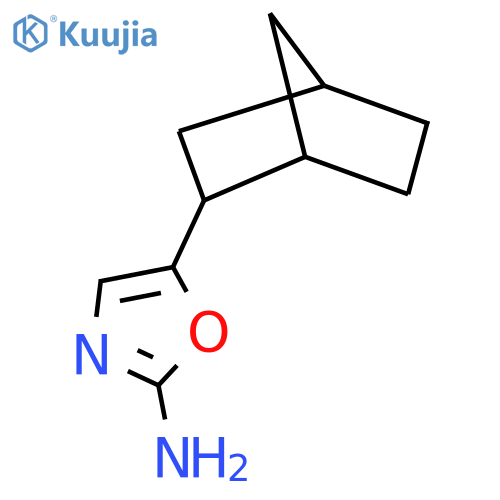

2228744-76-9 structure

商品名:5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine

5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine

- 5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine

- 2228744-76-9

- EN300-1750210

-

- インチ: 1S/C10H14N2O/c11-10-12-5-9(13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,11,12)

- InChIKey: HDRWWUWFEJKOJY-UHFFFAOYSA-N

- ほほえんだ: O1C(N)=NC=C1C1CC2CCC1C2

計算された属性

- せいみつぶんしりょう: 178.110613074g/mol

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1750210-5.0g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 5g |

$3645.0 | 2023-05-27 | ||

| Enamine | EN300-1750210-0.5g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1750210-1.0g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 1g |

$1256.0 | 2023-05-27 | ||

| Enamine | EN300-1750210-0.05g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1750210-1g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 1g |

$1256.0 | 2023-09-20 | ||

| Enamine | EN300-1750210-10g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 10g |

$5405.0 | 2023-09-20 | ||

| Enamine | EN300-1750210-0.25g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 0.25g |

$1156.0 | 2023-09-20 | ||

| Enamine | EN300-1750210-5g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 5g |

$3645.0 | 2023-09-20 | ||

| Enamine | EN300-1750210-0.1g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 0.1g |

$1106.0 | 2023-09-20 | ||

| Enamine | EN300-1750210-10.0g |

5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine |

2228744-76-9 | 10g |

$5405.0 | 2023-05-27 |

5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

2228744-76-9 (5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 61549-49-3(9-Decenenitrile)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量